molecular formula C5H9NO2 B12365083 6-Hydroxypiperidin-2-one

6-Hydroxypiperidin-2-one

Cat. No.: B12365083
M. Wt: 115.13 g/mol
InChI Key: FJJNBBZIQAVJPJ-UHFFFAOYSA-N
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Description

6-Hydroxypiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 6-position and a ketone group at the 2-position, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJNBBZIQAVJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxypiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, starting from 6-aminohexanol, cyclization can be achieved under acidic conditions to form the desired compound . Another method involves the oxidation of 6-hydroxypiperidine using oxidizing agents like hydrogen peroxide in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitrones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted piperidinones.

Scientific Research Applications

Antifibrotic Activity

One of the prominent applications of 6-Hydroxypiperidin-2-one is in the treatment of fibrotic conditions. It has been shown to inhibit the activity of enzymes such as prolylhydroxylase and lysylhydroxylase, which are involved in collagen synthesis. This inhibition can potentially reduce excessive collagen accumulation seen in conditions like keloids and scleroderma .

Cancer Therapy

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds derived from this structure can induce apoptosis in cancer cells and exhibit cytotoxic effects in various tumor models, including hypopharyngeal tumors .

Neuropathic Pain Management

This compound has also been explored for its analgesic properties. It acts on opioid receptors, suggesting its potential use in managing neuropathic pain through dual agonism of μ-opioid and σ1 receptors, which are implicated in pain modulation .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Antifibrotic ActivityInhibition of prolylhydroxylase and lysylhydroxylase
Cancer TherapyInduction of apoptosis; cytotoxicity in tumor models
Neuropathic PainAgonism of μ-opioid and σ1 receptors

Case Study 1: Antifibrotic Effects

In a study investigating the antifibrotic properties of this compound, researchers observed significant reductions in collagen deposition in fibroblast cultures treated with the compound. The results indicated a promising pathway for developing therapies aimed at fibrotic diseases characterized by excessive connective tissue proliferation .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of piperidine derivatives demonstrated that compounds related to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidine structure can lead to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Hydroxypiperidin-2-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyl and ketone groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position and ketone group at the 2-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .

Biological Activity

6-Hydroxypiperidin-2-one is a piperidine derivative that has garnered attention due to its diverse biological activities. This compound's structure, featuring a hydroxyl group at the 6-position, is crucial for its pharmacological effects, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article will delve into the various biological activities associated with this compound, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C5H9NO(Molecular Weight 113 13 g mol)\text{C}_5\text{H}_9\text{NO}\quad (\text{Molecular Weight 113 13 g mol})

This compound is a cyclic amide with a hydroxyl group that significantly influences its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study reported that certain piperidine derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 0.96 to 4.97 μg/mL. Specifically, the derivative 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one showed an MIC of 2.09 μg/mL, comparable to isoniazid, a standard anti-TB drug .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Activity Type
6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one2.09Anti-TB
6-(3-(hydroxymethyl)piperidin-1-yl)-9-methoxy-11H-indeno[1,2-c]quinolin-11-one4.97Anti-TB
Other derivatives (3a–3g)>17Inactive

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring neutrophil elastase (NE) release and superoxide anion generation. Compounds containing the hydroxyl group at the C6 position demonstrated significant inhibitory effects on these inflammatory markers. For example, one study showed that certain derivatives had IC50 values ranging from 1.76 to 4.50 μM for NE release inhibition .

Table 2: Inhibitory Effects on Inflammatory Markers

Compound NameIC50 NE Release (μM)IC50 Superoxide Generation (μM)
6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one2.201.78
Other derivatives (3d–3g)VariesVaries

Case Studies and Research Findings

A significant body of research supports the pharmacological potential of piperidine derivatives in treating various conditions:

  • Anticancer Activity : Some studies have suggested that piperidone analogs can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant tumors .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
  • Antiviral Properties : Some derivatives have shown promise as antiviral agents against HIV and other viruses .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 6-Hydroxypiperidin-2-one?

Answer:
Synthesis optimization should begin with a systematic review of existing protocols for analogous lactams or hydroxypiperidine derivatives. Key parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., acid/base-mediated cyclization). Use Design of Experiments (DoE) to evaluate interactions between variables. For reproducibility, document all conditions (e.g., molar ratios, purification methods) in alignment with guidelines for rigorous experimental reporting . Validate purity via HPLC or NMR, ensuring spectral assignments match reference data for related structures .

Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies by exposing the compound to buffers at pH 3–10 and temperatures ranging from 25°C to 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Compare half-life (t½) values across conditions, and identify degradation products using tandem mass spectrometry. Reference frameworks like ICH Q1A for pharmaceutical stability testing can guide experimental design, emphasizing triplicate trials and statistical validation of results .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Perform NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts. Use 2D techniques (COSY, HSQC) to confirm proton-carbon correlations. Cross-validate with computational methods (DFT calculations) to predict theoretical shifts. If impurities are suspected, employ preparative TLC or column chromatography to isolate pure fractions before reanalysis. Document discrepancies and resolutions transparently to aid reproducibility .

Advanced: What methodologies are suitable for probing the tautomeric equilibrium of this compound in solution?

Answer:
Combine experimental and computational approaches:

  • Experimental: Use variable-temperature NMR to observe exchange broadening or coalescence of tautomeric peaks. IR spectroscopy can identify carbonyl vs. enol absorption bands.
  • Computational: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers between tautomers.
  • Data Integration: Correlate experimental observations with computed free energy differences. Publish raw spectral data and computational inputs/outputs in supplementary materials to enable peer validation .

Basic: What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?

Answer:
Prioritize sensitivity (e.g., LOQ < 1 µM) and selectivity. LC-MS/MS is optimal for complex matrices due to its high specificity. Validate the method per FDA guidelines, including matrix effects, recovery rates, and inter-day precision. Compare with alternative techniques (e.g., GC-MS for volatile derivatives) to confirm robustness. Reference literature on analogous lactam quantification to justify technique selection .

Advanced: How can researchers design studies to investigate the enzymatic or chemical ring-opening reactivity of this compound?

Answer:

  • Hypothesis-Driven Design: Test reactivity under nucleophilic (e.g., amines) or electrophilic conditions. Monitor reaction progress via in-situ IR or real-time NMR.
  • Enzymatic Studies: Incubate with hydrolases (e.g., lipases, esterases) and analyze products via chiral HPLC to assess stereoselectivity.
  • Kinetic Modeling: Use pseudo-first-order kinetics to determine rate constants. Compare activation parameters (ΔH‡, ΔS‡) with computational transition-state models. Ensure all protocols align with reproducibility standards .

Advanced: What strategies address gaps in the mechanistic understanding of this compound’s biological activity?

Answer:

  • Target Identification: Use molecular docking to predict protein targets (e.g., kinases, GPCRs). Validate via SPR or ITC binding assays.
  • Pathway Analysis: Conduct transcriptomic/proteomic profiling of treated cell lines to identify dysregulated pathways.
  • In Vivo Correlation: Compare in vitro activity with pharmacokinetic data from rodent models. Publish negative results to mitigate publication bias .

Basic: How should literature reviews for this compound research be structured to identify actionable knowledge gaps?

Answer:
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate existing studies. Systematically categorize findings into synthesis, reactivity, and applications. Use tools like VOSviewer for bibliometric analysis to map trends. Highlight contradictions (e.g., divergent synthetic yields) as opportunities for mechanistic studies. Cite primary sources exclusively, avoiding secondary summaries .

Advanced: What computational tools are effective for modeling the conformational dynamics of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate solvated systems (e.g., explicit water) using AMBER or GROMACS to assess ring puckering and hydrogen-bonding networks.
  • Quantum Mechanics: Employ DFT (B3LYP) or ab initio methods (MP2) to calculate rotational barriers and tautomer stability.
  • Data Sharing: Archive trajectories and input files in repositories like Zenodo for transparency. Cross-reference with experimental data to validate models .

Basic: What ethical and safety considerations are critical when handling this compound in lab settings?

Answer:
Review SDS for acute toxicity, flammability, and environmental hazards. Use fume hoods for powder handling and solvent reactions. Dispose of waste per institutional guidelines for lactam-containing compounds. Include risk assessments in grant proposals and ethics approvals, particularly for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.